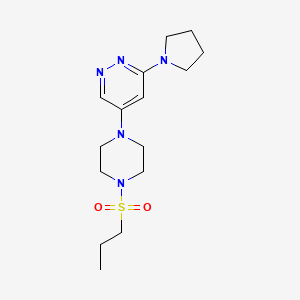

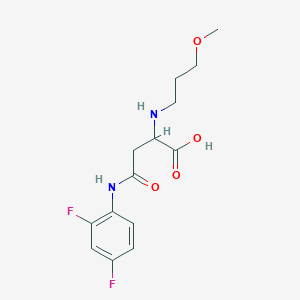

![molecular formula C12H8ClN3O2S B2982997 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-14-1](/img/structure/B2982997.png)

2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis process for “2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is not available, pyrimidine derivatives have been synthesized through various methods . For instance, 2-Chloropyrimidine was used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes .

Scientific Research Applications

Organic Synthesis

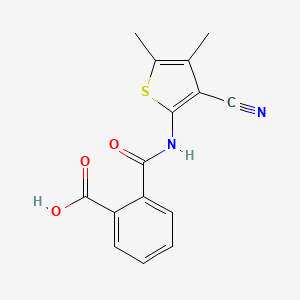

The compound can be used in organic synthesis, particularly in the reaction with 4,5-dichloro-1,2,3-dithiazolium chloride . This reaction can lead to the formation of S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile .

Anticancer Research

Pyrimidine and its fused derivatives, including pyrrolo[2,3-d]pyrimidine, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Protein Kinase Inhibitors

These compounds can act as promising protein kinase inhibitors for cancer treatment . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Anti-Inflammatory Research

Pyrrolo[2,3-d]pyrimidines have shown better anti-inflammatory activity than other pyrimidine derivatives . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .

Photochemical Synthesis

The compound can be used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds . This synthesis uses photoexcited organic dye, Na2 eosin Y, as a direct hydrogen atom transfer (HAT) photocatalyst .

Biological Potential

The compound and its fused derivatives have diverse biological potential . They are considered as bioisosteres with purines, and many of their derivatives have shown promising biological activity .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrimidine derivatives are known to undergo various chemical reactions, including nucleophilic substitution . In these reactions, the pyrimidine ring acts as an electrophile, reacting with nucleophiles in the environment .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biochemical processes, including the synthesis of dna and rna .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules in the environment. For example, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

properties

IUPAC Name |

7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2S/c13-12-14-8-9-6-7-16(11(9)15-12)19(17,18)10-4-2-1-3-5-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRRQMRXAJDTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2982919.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2982920.png)

![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)